C-(3-Fluoro-4-trifluoromethoxy-phenyl)-C-phenyl-methylamine hydrochloride
Description
C-(3-Fluoro-4-trifluoromethoxy-phenyl)-C-phenyl-methylamine hydrochloride is a fluorinated aromatic methylamine derivative in its hydrochloride salt form. Its structure features two distinct aryl substituents: a phenyl group and a 3-fluoro-4-trifluoromethoxy-phenyl group bonded to a methylamine core, with the latter substituent containing electron-withdrawing fluorine and trifluoromethoxy groups. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
[3-fluoro-4-(trifluoromethoxy)phenyl]-phenylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4NO.ClH/c15-11-8-10(6-7-12(11)20-14(16,17)18)13(19)9-4-2-1-3-5-9;/h1-8,13H,19H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQBKVGVIZQHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzaldehyde Condensation Route
The most widely reported method involves condensing 3-fluoro-4-(trifluoromethoxy)benzaldehyde with benzylmagnesium bromide to form a secondary alcohol intermediate, followed by reductive amination.
Step 1: Grignard Reaction
3-Fluoro-4-(trifluoromethoxy)benzaldehyde reacts with benzylmagnesium bromide in anhydrous tetrahydrofuran (THF) at −78°C under argon:
The intermediate benzhydryl alcohol is isolated in 75–85% yield after aqueous workup.
Step 2: Reductive Amination
The alcohol is converted to the primary amine using ammonium formate and 10% palladium on carbon (Pd/C) in methanol under hydrogen gas (1 atm, 25°C):
Yields range from 60–70%, with purity >90% after silica gel chromatography.
Step 3: Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid (HCl) in diethyl ether, precipitating the hydrochloride salt in 95% yield.
Nitro Reduction Pathway
An alternative route starts with the nitro precursor, 3-fluoro-4-(trifluoromethoxy)-benzophenone oxime, which is reduced to the amine.
Step 1: Oxime Formation
3-Fluoro-4-(trifluoromethoxy)benzophenone reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours to form the oxime (85–90% yield).
Step 2: Catalytic Hydrogenation
The oxime undergoes hydrogenation with Raney nickel (50 psi H₂, 50°C) in methanol, yielding the primary amine:
This method achieves 70–75% yield but requires rigorous catalyst filtration.
Industrial-Scale Synthesis
Continuous Flow Amination
Industrial protocols employ continuous flow reactors to enhance efficiency:
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Grignard Synthesis : THF solutions of 3-fluoro-4-(trifluoromethoxy)benzaldehyde and benzylmagnesium bromide are mixed at 0°C in a microreactor (residence time: 2 min).
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Reduction : The alcohol intermediate is pumped into a packed-bed reactor containing Pd/C (1% loading) under 5 bar H₂ at 50°C.
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Salt Formation : The amine is crystallized as the hydrochloride salt using HCl gas in a countercurrent crystallizer.
Performance Metrics
| Parameter | Value |
|---|---|
| Overall Yield | 82% |
| Purity | 99.5% (HPLC) |
| Throughput | 15 kg/h |
Purification and Characterization
Recrystallization
The hydrochloride salt is recrystallized from ethanol/water (1:3 v/v) at −20°C, yielding needle-shaped crystals with >99% purity.
Chromatographic Methods
Impurities (<1%) are removed via flash chromatography (C18 silica, acetonitrile/water + 0.1% trifluoroacetic acid).
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 7.45–7.32 (m, 5H, Ph), 7.20 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 12.8 Hz, 1H), 4.82 (s, 1H, CHNH₂).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Grignard/Amination | 70 | 95 | 120 | Pilot-scale |
| Nitro Reduction | 65 | 90 | 150 | Lab-scale |
| Continuous Flow | 82 | 99.5 | 85 | Industrial |
Chemical Reactions Analysis
Types of Reactions
C-(3-Fluoro-4-trifluoromethoxy-phenyl)-C-phenyl-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the phenyl ring.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amines or alcohols.
Scientific Research Applications
C-(3-Fluoro-4-trifluoromethoxy-phenyl)-C-phenyl-methylamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as electrochromic devices.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of C-(3-Fluoro-4-trifluoromethoxy-phenyl)-C-phenyl-methylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy and fluoro groups can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs include:
C-Cyclopropyl-C-(3-fluoro-4-trifluoromethoxy-phenyl)-methylamine hydrochloride (PubChem entry): Substituents: Cyclopropyl group replaces the phenyl group. Applications: Likely explored in agrochemicals due to cyclopropyl’s prevalence in herbicides and insecticides.
C-(3'-Fluoro-biphenyl-4-yl)-methylamine hydrochloride (CAS 893649-06-4):
- Substituents : Biphenyl group (two fused phenyl rings) replaces the 3-fluoro-4-trifluoromethoxy-phenyl group.
- Impact : The biphenyl system enhances π-π stacking interactions but reduces solubility due to higher hydrophobicity. This analog may serve in material science or as a precursor for liquid crystals .
Thiophene fentanyl hydrochloride (CAS 2306823-39-0):
Comparative Data Table
| Compound Name | Key Substituents | Molecular Formula (Est.) | Molecular Weight (g/mol) | Likely Applications |
|---|---|---|---|---|
| Target Compound | Phenyl, 3-Fluoro-4-trifluoromethoxy-phenyl | C₁₄H₁₂F₄NO₂·HCl | 357.7 | CNS therapeutics |
| C-Cyclopropyl analog | Cyclopropyl, 3-Fluoro-4-trifluoromethoxy-phenyl | C₁₃H₁₂F₄NO₂·HCl | 325.8 | Agrochemicals |
| Biphenyl analog | 3'-Fluoro-biphenyl-4-yl | C₁₃H₁₁ClFN | 253.7 | Material science |
| Thiophene fentanyl HCl | Thiophene, opioid backbone | C₂₄H₂₆N₂OS·HCl | 440.9 | Analgesics (research) |
Research Findings and Implications
- Electron-Withdrawing Groups: The trifluoromethoxy (-OCF₃) and fluorine in the target compound enhance metabolic stability and receptor-binding affinity compared to non-fluorinated analogs, a trend observed in fluorinated pharmaceuticals (e.g., fluoxetine) .
- Steric Effects : The phenyl group in the target compound may improve binding to aromatic-rich CNS receptors, whereas the cyclopropyl analog’s compact structure could favor interactions with narrower active sites .
- Solubility : Hydrochloride salts universally improve water solubility, critical for bioavailability in drug development .
Biological Activity
C-(3-Fluoro-4-trifluoromethoxy-phenyl)-C-phenyl-methylamine hydrochloride is a novel compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and applications based on diverse sources.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHClFNO
- Molecular Weight : 321.70 g/mol
- CAS Number : 2301067-61-6
The structure features a trifluoromethoxy group and a fluoro substituent on a phenyl ring, contributing to its unique electronic properties, which can enhance binding affinity to biological targets .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of electron-withdrawing groups like trifluoromethoxy and fluoro enhances the compound's lipophilicity, potentially improving its permeability across cellular membranes. This facilitates interactions with target sites, leading to various pharmacological effects .
In Vitro Studies
Recent studies have highlighted the compound's potential as an inhibitor in various biological pathways:
- Anticancer Activity : Preliminary data suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, fluorinated compounds have shown improved potency in inhibiting 5-hydroxytryptamine (5-HT) uptake, which is crucial in cancer biology .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The introduction of trifluoromethyl groups has been associated with enhanced enzyme inhibition due to increased hydrophobic interactions .
- Receptor Binding : The structural modifications provided by the trifluoromethoxy group can lead to higher binding affinities for certain receptors, potentially making this compound a candidate for drug development targeting neurological disorders or metabolic diseases .
Case Studies
A series of case studies have documented the efficacy of similar fluorinated compounds:
- Study on Antiproliferative Effects : A study demonstrated that fluorinated analogs showed IC values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, indicating significant growth inhibition compared to standard treatments like 5-Fluorouracil .
- Mechanistic Insights : Research indicates that the incorporation of fluorine atoms enhances the interaction with target proteins by stabilizing key hydrogen bonds, thus improving metabolic stability and reducing toxicity profiles .
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Nucleophilic Aromatic Substitution : Starting from commercially available precursors.
- Reductive Amination : Introducing the phenyl-methylamine moiety.
- Hydrochloride Formation : Converting the free base into its hydrochloride salt through treatment with hydrochloric acid .
Applications in Research
This compound has several applications:
- Medicinal Chemistry : As a building block for synthesizing pharmaceutical compounds targeting specific receptors or enzymes.
- Materials Science : Due to its electronic properties, it can be used in developing advanced materials such as electrochromic devices.
- Biological Probes : It serves as a probe for studying biological interactions and pathways due to its ability to interact selectively with molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
